4-(6-Methoxynaphthalen-2-yl)isoquinoline

Description

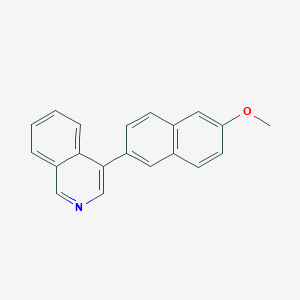

Structure

3D Structure

Properties

Molecular Formula |

C20H15NO |

|---|---|

Molecular Weight |

285.3 g/mol |

IUPAC Name |

4-(6-methoxynaphthalen-2-yl)isoquinoline |

InChI |

InChI=1S/C20H15NO/c1-22-18-9-8-14-10-16(7-6-15(14)11-18)20-13-21-12-17-4-2-3-5-19(17)20/h2-13H,1H3 |

InChI Key |

SGBOBLSELUHWRG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C3=CN=CC4=CC=CC=C43 |

Origin of Product |

United States |

Structural Context Within Isoquinoline and Naphthalene Scaffolds

The molecular structure of 4-(6-Methoxynaphthalen-2-yl)isoquinoline is a compelling fusion of two well-known polycyclic aromatic systems: isoquinoline (B145761) and naphthalene (B1677914). The isoquinoline moiety is a benzopyridine, meaning it consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org In this specific compound, the naphthalene ring system is attached at the 4-position of the isoquinoline core.

Naphthalene itself is a bicyclic aromatic hydrocarbon, and the methoxy (B1213986) group (-OCH3) is substituted on the 6-position of this naphthalene unit. This precise arrangement of atoms and functional groups dictates the compound's chemical properties and potential interactions.

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Heterocycle | Isoquinoline |

| Appended Aromatic System | Naphthalene |

| Linkage Position | 4-position of the isoquinoline ring |

| Naphthalene Substitution | Methoxy group at the 6-position |

The Importance of Polyaromatic Nitrogen Heterocycles in Organic Synthesis and Beyond

Polyaromatic nitrogen heterocycles (PANHs) are a cornerstone of modern organic chemistry, with their utility spanning from materials science to medicinal chemistry. openmedicinalchemistryjournal.comrsc.org The inclusion of a nitrogen atom within a polycyclic aromatic framework imparts unique properties that are not observed in their all-carbon counterparts. rsc.org

The presence of nitrogen introduces a dipole moment, alters the electronic distribution, and provides a site for protonation or coordination to metal ions. These characteristics make PANHs valuable as:

Building blocks in organic synthesis: They serve as versatile scaffolds for the construction of more complex molecules. openmedicinalchemistryjournal.comnih.gov

Ligands in catalysis: The nitrogen atom can coordinate to transition metals, facilitating a wide range of chemical transformations. openmedicinalchemistryjournal.com

Functional materials: Their electronic properties are harnessed in the development of organic conductors and semiconductors. openmedicinalchemistryjournal.com

Pharmaceuticals and agrochemicals: Many biologically active compounds contain PANH motifs. openmedicinalchemistryjournal.comamerigoscientific.com

The structural and functional diversity of nitrogen-containing heterocycles allows for fine-tuning of their properties for specific applications. openmedicinalchemistryjournal.com

Theoretical and Computational Chemistry of 4 6 Methoxynaphthalen 2 Yl Isoquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Furthermore, DFT enables the calculation of various thermodynamic parameters, which can offer insights into the molecule's stability and formation. While specific DFT studies on 4-(6-Methoxynaphthalen-2-yl)isoquinoline are not prevalent in the literature, the methodologies applied to similar isoquinoline (B145761) and quinoline (B57606) structures provide a clear framework for such an investigation.

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The rotational freedom around the single bond connecting the isoquinoline and naphthalene (B1677914) moieties in this compound suggests the possibility of multiple conformations. Conformational analysis is therefore essential to identify the low-energy conformers and understand the molecule's flexibility. Molecular Dynamics (MD) simulations can further elucidate the dynamic behavior of the compound in different environments, such as in solution. By simulating the motion of the molecule over time, MD can reveal the stability of different conformations and the transitions between them. This information is critical for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity. Studies on other isoquinoline-containing compounds have successfully employed MD simulations to assess the stability of ligand-protein complexes.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy required for electronic transitions. A smaller HOMO-LUMO gap generally indicates higher reactivity.

For this compound, the distribution of the HOMO and LUMO across the molecular framework would reveal the regions most likely to be involved in electron transfer processes. The methoxy (B1213986) group, being an electron-donating group, and the nitrogen atom in the isoquinoline ring are expected to influence the electron density distribution and, consequently, the energies and localizations of the frontier orbitals. The analysis of FMOs is also crucial for predicting the electronic absorption spectra of the molecule, as the transitions between these orbitals correspond to the absorption of light at specific wavelengths.

Electrostatic Potential Surface (MESP) Analysis and Reactive Sites

The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MESP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions represent positive electrostatic potential and are prone to nucleophilic attack.

For this compound, the MESP analysis would likely reveal a region of negative potential around the nitrogen atom of the isoquinoline ring due to its lone pair of electrons, making it a potential site for protonation or interaction with electrophiles. The oxygen atom of the methoxy group would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential. This analysis provides a visual guide to the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), can be used to predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. The calculated vibrational frequencies can be compared with experimental data to validate the accuracy of the computational model and to aid in the assignment of experimental spectral bands. Similarly, TD-DFT calculations can predict the electronic absorption wavelengths (λmax) and oscillator strengths, which can be correlated with experimental UV-Vis spectra. This correlation between theoretical and experimental data is crucial for confirming the molecular structure and understanding its electronic transitions. For substituted quinolines and isoquinolines, computational predictions of spectroscopic data have shown good agreement with experimental results.

Computational Studies on Reaction Mechanisms and Transition States Related to Synthesis

Reactivity and Derivatization Pathways of 4 6 Methoxynaphthalen 2 Yl Isoquinoline

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) and Isoquinoline (B145761) Rings

The polycyclic aromatic system of 4-(6-methoxynaphthalen-2-yl)isoquinoline presents multiple sites for electrophilic attack. The outcome of such reactions is governed by the electronic properties of both the isoquinoline and the substituted naphthalene rings.

The isoquinoline nucleus is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. Consequently, reactions such as nitration and halogenation typically require harsh conditions and tend to occur on the benzo-ring of the isoquinoline moiety, preferentially at positions 5 and 8. This regioselectivity is attributed to the greater stability of the corresponding Wheland intermediates, which allows for the positive charge to be delocalized without involving the electron-deficient pyridine (B92270) ring.

In contrast, the naphthalene ring is activated by the electron-donating methoxy (B1213986) group. This group directs electrophiles to the ortho and para positions relative to itself. Therefore, electrophilic substitution on the naphthalene moiety of this compound is expected to occur at positions 5 and 7. The inherent reactivity of the naphthalene system, which is more susceptible to electrophilic attack than benzene (B151609), further enhances the likelihood of substitution on this part of the molecule.

Common electrophilic aromatic substitution reactions include:

Nitration: Typically carried out with a mixture of concentrated nitric acid and sulfuric acid, this reaction would likely yield a mixture of nitro-derivatives, with substitution occurring on both the isoquinoline and naphthalene rings depending on the reaction conditions. dtic.mil

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst would introduce halogen atoms onto the aromatic rings. nih.gov

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group. This reaction is often reversible, which can be utilized for protective strategies in multi-step syntheses. wikipedia.orgsaskoer.cayoutube.comnumberanalytics.com

Friedel-Crafts Alkylation and Acylation: These reactions, while fundamental for C-C bond formation, may be complicated by the Lewis basicity of the isoquinoline nitrogen, which can coordinate with the catalyst.

A summary of expected major products from electrophilic aromatic substitution is presented in the table below.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-4-(6-methoxynaphthalen-2-yl)isoquinoline and/or 8-Nitro-4-(6-methoxynaphthalen-2-yl)isoquinoline and/or 4-(5-Nitro-6-methoxynaphthalen-2-yl)isoquinoline |

| Bromination | Br₂, FeBr₃ | 5-Bromo-4-(6-methoxynaphthalen-2-yl)isoquinoline and/or 8-Bromo-4-(6-methoxynaphthalen-2-yl)isoquinoline and/or 4-(5-Bromo-6-methoxynaphthalen-2-yl)isoquinoline |

| Sulfonation | SO₃, H₂SO₄ | This compound-5-sulfonic acid and/or this compound-8-sulfonic acid |

Nucleophilic Addition and Substitution Reactions at the Isoquinoline Moiety

The electron-deficient nature of the pyridine ring within the isoquinoline system makes it susceptible to nucleophilic attack. Nucleophilic addition reactions are particularly favored at the C-1 position. quimicaorganica.org

Organometallic reagents, such as Grignard reagents and organolithium compounds, readily add to the C-1 position of isoquinolines. libretexts.orglibretexts.orgyoutube.com For this compound, this would provide a direct method for introducing a wide range of alkyl, aryl, or vinyl substituents at this position, leading to 1-substituted-1,2-dihydroisoquinoline derivatives. These intermediates can then be rearomatized through oxidation.

Nucleophilic aromatic substitution (SNAr) can also occur if a suitable leaving group is present on the isoquinoline ring. For instance, if a halogen atom were introduced at the C-1 position, it could be displaced by various nucleophiles such as amines, alkoxides, or thiolates.

Cycloaddition Reactions Involving the Aromatic Systems

Both the isoquinoline and naphthalene rings can participate in cycloaddition reactions, offering pathways to complex, three-dimensional structures. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. nih.govsigmaaldrich.comnih.govmdpi.com

The naphthalene moiety can act as the diene component in a Diels-Alder reaction, particularly under thermal or photochemical conditions. The regioselectivity of such reactions would be influenced by the substitution pattern of the dienophile. Similarly, the isoquinoline ring, especially when activated, can undergo cycloaddition. For instance, the less aromatic pyridine ring could act as a diene.

[4+3] cycloaddition reactions are another possibility for forming seven-membered rings from the aromatic systems. youtube.com These reactions typically involve a four-atom π-system reacting with a three-atom π-system.

Metal-Mediated Transformations and Catalytic Conversions

Modern synthetic chemistry offers a plethora of metal-catalyzed reactions that can be applied to functionalize this compound. Cross-coupling reactions are particularly powerful for forming new carbon-carbon and carbon-heteroatom bonds.

To utilize these reactions, the parent molecule would first need to be functionalized with a halide or a boronic acid/ester. For example, halogenation of the isoquinoline or naphthalene ring would provide a handle for Suzuki, Stille, or Negishi cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. acs.org

The Buchwald-Hartwig amination is another important transformation that enables the formation of C-N bonds. arkat-usa.orgresearchgate.netlibretexts.orgrsc.orgnih.gov A halogenated derivative of this compound could be coupled with a wide range of primary or secondary amines, providing access to a library of amino-substituted analogs.

The following table summarizes some potential metal-mediated transformations.

| Reaction | Precursor | Reagents and Catalyst | Product Type |

| Suzuki Coupling | Halogenated derivative | Arylboronic acid, Pd catalyst, base | Aryl-substituted derivative |

| Buchwald-Hartwig Amination | Halogenated derivative | Amine, Pd catalyst, base | Amino-substituted derivative |

| Negishi Coupling | Halogenated derivative | Organozinc reagent, Ni or Pd catalyst | Alkyl- or aryl-substituted derivative |

Functional Group Interconversions of the Methoxy Group and other Potential Sites

The methoxy group on the naphthalene ring is a key functional handle that can be readily transformed. Cleavage of the methyl ether to the corresponding phenol (B47542) is a common and important reaction. wikipedia.orgchemistrysteps.comfiveable.meorganic-chemistry.orglibretexts.org This is typically achieved using strong acids such as HBr or HI, or with Lewis acids like BBr₃. The resulting phenol opens up a new set of derivatization possibilities, including O-alkylation, O-acylation, and conversion to a triflate for further cross-coupling reactions.

Other potential sites for functional group interconversion would depend on the derivatives prepared in the previously mentioned reactions. For example, a nitro group introduced via electrophilic substitution could be reduced to an amino group, which could then be further functionalized.

Oxidation and Reduction Chemistry of the Polyaromatic System

The oxidation and reduction of this compound can lead to a variety of new structures.

Oxidation: The polycyclic aromatic system is susceptible to oxidation, although the conditions required can be harsh. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the aromatic rings, ultimately forming carboxylic acids. youtube.comlibretexts.orgstackexchange.commasterorganicchemistry.comyoutube.com Under milder conditions, it might be possible to achieve selective oxidation. For instance, benzylic positions, if present in a derivative, would be susceptible to oxidation. The methoxy group can also influence the outcome of oxidation reactions.

Reduction: Both the isoquinoline and naphthalene rings can be reduced under various conditions. Catalytic hydrogenation, typically using catalysts like platinum, palladium, or nickel, can reduce the heterocyclic ring of the isoquinoline to a tetrahydroisoquinoline. thieme-connect.comgoogle.com Under more forcing conditions, both aromatic systems can be fully saturated.

The Birch reduction offers a method for the partial reduction of aromatic rings. hokudai.ac.jpnrochemistry.comwikipedia.orgmasterorganicchemistry.combyjus.com Using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, the naphthalene ring would likely be reduced to a diene. The regioselectivity of the Birch reduction is influenced by the electron-donating methoxy group. masterorganicchemistry.com

A summary of potential reduction products is provided below.

| Reaction | Reagents | Expected Major Product |

| Catalytic Hydrogenation (mild) | H₂, Pd/C | 4-(6-Methoxynaphthalen-2-yl)-1,2,3,4-tetrahydroisoquinoline |

| Catalytic Hydrogenation (forcing) | H₂, PtO₂, high pressure | Decahydro-4-(decahydronaphthalen-2-yl)isoquinoline derivative |

| Birch Reduction | Na, NH₃ (l), EtOH | 4-(6-Methoxy-1,4-dihydronaphthalen-2-yl)isoquinoline or related diene |

Applications in Chemical Science and Technology Non Prohibited

Role as Synthetic Intermediates and Building Blocks for Complex Organic Molecules

In a general sense, the isoquinoline (B145761) scaffold is a valuable building block in organic synthesis. amerigoscientific.comwikipedia.org Various synthetic methods, such as the Pomeranz–Fritsch reaction and others involving transition-metal catalysis, are employed to construct the isoquinoline core. wikipedia.orgorganic-chemistry.org These methods allow for the introduction of a wide range of substituents. Specifically, methods for creating 4-substituted isoquinolines have been developed, highlighting the chemical interest in functionalizing this position of the isoquinoline ring. acs.orgacs.org Compounds containing the 6-methoxynaphthalene moiety are also utilized as precursors in multi-step synthetic sequences. nih.govacs.org The combination of these two well-known structural motifs in one molecule would theoretically make it a useful intermediate for creating more complex molecular architectures, although specific examples for 4-(6-Methoxynaphthalen-2-yl)isoquinoline are not documented.

Ligand Design in Catalysis, including Asymmetric Catalysis

Isoquinoline derivatives are widely used in the design of ligands for various catalytic processes. amerigoscientific.com Their nitrogen atom can coordinate with metal centers, and the rigid aromatic structure is beneficial for creating a well-defined catalytic environment. While there are no specific reports on the use of this compound in catalysis, related structures like 1-naphthylisoquinolines have been successfully employed as ligands in asymmetric catalysis, demonstrating the potential of the naphthyl-isoquinoline framework in this field. The specific substitution pattern at the 4-position would be expected to influence the steric and electronic properties of the ligand, and thus its performance in a catalytic cycle.

Development in Materials Science, particularly in Organic Light-Emitting Diodes (OLEDs) and Optoelectronics

The field of materials science often utilizes aromatic and heteroaromatic compounds like isoquinoline for the development of organic electronics. amerigoscientific.com Isoquinoline-based polymers and copolymers have been investigated for their potential in creating conductive and optical materials. amerigoscientific.com The photophysical properties of such compounds are key to their application. While there is no specific research on this compound for OLEDs, related isoquinoline derivatives are explored for these purposes. The large, conjugated system formed by the fusion of the naphthalene (B1677914) and isoquinoline rings would likely impart interesting photophysical properties relevant to optoelectronic applications.

Photophysical Properties and Their Theoretical Basis for Material Applications

The photophysical properties of a molecule, such as its absorption and emission of light, are fundamental to its use in materials science. These properties are dictated by the molecule's electronic structure. For a compound like this compound, the extended π-conjugated system spanning both the naphthalene and isoquinoline rings would be expected to result in absorption and fluorescence in the UV-visible range. Studies on related compounds, such as other aryl-substituted isoquinolines and quinolizinium (B1208727) salts, show that the nature and position of substituents significantly affect the absorption maxima, emission wavelengths, and quantum yields. nih.govresearchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often used to predict and understand these properties by modeling the molecular orbitals and energy levels. mdpi.com However, specific experimental or theoretical photophysical data for this compound is not present in the reviewed literature.

Chemical Probes for Investigating Molecular Interactions (purely mechanistic, non-therapeutic context)

Fluorescent molecules are often used as chemical probes to study molecular interactions in a non-therapeutic, mechanistic context. The intrinsic fluorescence expected from a conjugated system like this compound would make it a candidate for such applications. Changes in the fluorescence properties (e.g., intensity, wavelength, or lifetime) upon interaction with other molecules or changes in the local environment can provide valuable information about binding events or conformational changes. Quinolizinium salts, which are structurally related to isoquinolines, have been studied for their interactions with DNA, illustrating how such heterocyclic compounds can serve as probes. nih.gov Without specific studies, the potential of this compound as a chemical probe remains theoretical.

Future Research Directions and Emerging Trends

Exploration of Novel and Efficient Synthetic Methodologies

The synthesis of 4-arylisoquinolines, such as 4-(6-methoxynaphthalen-2-yl)isoquinoline, is a key area of ongoing research. Traditional methods are often being replaced by more efficient and versatile strategies.

Future efforts in synthesizing this compound and its analogs are likely to focus on several key areas:

Palladium-Catalyzed Cross-Coupling Reactions: These reactions have become a cornerstone of modern organic synthesis. Future research will likely refine these methods to improve yields, reduce catalyst loading, and expand the scope of compatible starting materials. For instance, a modular one-pot coupling procedure involving a methyl ketone, an aryl bromide, an electrophile, and ammonium (B1175870) chloride has shown promise for creating substituted isoquinolines with high efficiency. nih.gov

C-H Bond Activation/Annulation: This approach offers a more atom-economical and environmentally friendly way to construct the isoquinoline (B145761) core. Rhodium(III)-catalyzed C-H annulation of arylaldimines with alkynes is a promising route that is being mechanistically studied to enhance its applicability. researchgate.net

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules like this compound in a single step from three or more reactants. This approach is highly efficient and allows for the rapid generation of a library of diverse derivatives. rsc.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product purity. The application of flow chemistry to the synthesis of isoquinoline derivatives is an emerging trend.

Photocatalysis: Visible-light-induced photocatalysis is a green and sustainable approach that can be used to drive challenging chemical transformations under mild conditions. Its application in the synthesis of complex heterocyclic systems is a growing area of interest.

A recent study detailed the synthesis of novel naphthalene-heterocycle hybrids with potent biological activities, highlighting the importance of developing efficient synthetic routes to such compounds. rsc.org Another innovative approach involves the nitrogen-to-carbon transmutation of isoquinolines to generate substituted naphthalene (B1677914) derivatives, which could potentially be adapted to create complex hybrids. bohrium.comresearchgate.netnih.gov

Application of Advanced Machine Learning and AI in Compound Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. For this compound, these computational tools can accelerate the design and prediction of its properties and potential applications.

Key emerging trends in this area include:

Predictive Modeling of Physicochemical Properties: Supervised ML models, such as random forests and extreme gradient boosting, are being used to predict the properties of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. nih.gov These models can estimate characteristics like boiling point, density, and polarizability, which are crucial for designing applications. nih.gov

Bioactivity Prediction: ML algorithms can be trained to predict the biological activity of compounds, guiding the synthesis of new derivatives with enhanced therapeutic potential. For instance, ML models have been developed to predict the active sites of quinoline (B57606) derivatives for C-H functionalization, facilitating the design of new drugs. doaj.orgresearchgate.net A recent study demonstrated the use of ML in the design of novel quinolinesulfonamide-triazole hybrids with anticancer activity. mdpi.com

Generative Models for Novel Compound Design: AI can be used to generate novel molecular structures with desired properties. This approach can explore a vast chemical space to identify new derivatives of this compound with optimized characteristics for specific applications.

Reaction Prediction and Optimization: AI tools are being developed to predict the outcomes of chemical reactions and optimize reaction conditions, which can significantly streamline the synthetic process. researchgate.net

A study on deep learning prediction of PAHs in the high Arctic showcases the power of recurrent neural networks (RNNs) in forecasting the environmental fate of such compounds. nih.gov Furthermore, a machine learning framework has been developed to predict the aggregation of polycyclic aromatic compounds, which is crucial for understanding their behavior in various environments. researchgate.net

Development of New Spectroscopic Tools for In Situ Analysis

Understanding the intricate details of chemical reactions as they happen is crucial for optimizing processes and discovering new reaction pathways. The development of advanced in-situ spectroscopic tools is a key trend that will significantly impact the study of compounds like this compound.

Emerging techniques and their applications include:

In-Situ FTIR and Raman Spectroscopy: Instruments like ReactIR™ allow for real-time monitoring of reaction progression, providing detailed information about kinetics, mechanisms, and the influence of reaction variables. mt.commt.com This enables the direct tracking of reactants, intermediates, and products throughout the synthesis of this compound. mt.commt.com

Operando Spectroscopy: This technique combines spectroscopic measurements with simultaneous assessment of catalytic activity under actual reaction conditions, providing a deeper understanding of the catalyst's behavior. numberanalytics.com

Photoionization and Photoelectron Photoion Coincidence Spectroscopy: These advanced techniques are used for the isomer-selective detection of gas-phase reactive intermediates, which is critical for unraveling complex reaction mechanisms. rsc.org

Spatially Resolved Spectroscopy: Techniques like IR and Raman microscopy allow for the study of the spatial distribution of chemical species on catalyst surfaces, providing insights into reaction heterogeneity. numberanalytics.com

By combining these advanced spectroscopic methods with microscopy, researchers can obtain a comprehensive understanding of both the chemical composition and the morphology of the materials involved in the synthesis and application of this compound. numberanalytics.com

Interdisciplinary Applications in Advanced Materials Science and Supramolecular Assemblies

The unique structural features of this compound, combining a naphthalene moiety known for its optical and electronic properties with a versatile isoquinoline core, make it a promising candidate for applications in materials science.

Future research is expected to explore:

Organic Light-Emitting Diodes (OLEDs): Isoquinoline-based materials have shown potential as emitters and charge transport materials in OLEDs. numberanalytics.com The naphthalene component can further enhance the photophysical properties.

Sensors: The ability to functionalize the isoquinoline and naphthalene rings allows for the design of chemosensors that can selectively detect specific analytes.

Metal-Organic Frameworks (MOFs): Isoquinoline derivatives can act as ligands in the synthesis of MOFs, which have applications in gas storage, catalysis, and separation. amerigoscientific.com

Supramolecular Gels and Assemblies: Naphthalene derivatives are known to form self-assembling structures like nanofibers and spherical aggregates, which can lead to the formation of gels with potential applications in drug delivery and tissue engineering. tandfonline.com The study of naphthalene dipeptide micelles has provided insights into the mechanisms of assembly and gelation. nih.gov

DNA Intercalators: Naphthalene diimides have been studied for their ability to bind to DNA, suggesting that derivatives of this compound could be explored for similar applications. nih.gov

The exploration of dihydrothieno[2,3-c]isoquinolines as luminescent materials further highlights the potential of isoquinoline derivatives in this field. acs.org

Mechanistic Understanding of Chemical Transformations and Reactivity Profiles

A deep understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is essential for the rational design of new synthetic routes and for predicting its reactivity.

Future research in this area will likely focus on:

Elucidating Reaction Pathways: Detailed mechanistic studies, often combining experimental techniques with computational modeling, will be crucial to understand the step-by-step processes involved in reactions such as C-H activation and annulation. researchgate.net

Regioselectivity of Substitution: The isoquinoline ring system exhibits distinct reactivity at different positions. Electrophilic substitution typically occurs on the benzene (B151609) ring, while nucleophilic substitution favors the pyridine (B92270) ring. gcwgandhinagar.com Understanding the factors that control the regioselectivity of reactions on this compound is critical for its targeted modification. A simple method for the C-4 alkylation of isoquinolines has been developed, which proceeds via a temporary dearomatization strategy. nih.gov

Role of Catalysts: Investigating the precise role of catalysts in facilitating bond-forming and bond-breaking events will enable the development of more efficient and selective catalytic systems.

Unraveling Radical Mechanisms: Some transformations may proceed through radical intermediates. Understanding these pathways is crucial for controlling the reaction outcomes. Recent studies have explored the dearomatization of isoquinolines via a stepwise hydrogen atom transfer (HAT)/radical recombination mechanism. nih.gov

The study of the nitrogen-to-carbon transmutation of isoquinolines to naphthalenes has revealed a key triene intermediate formed through ring opening, followed by 6π-electrocyclization, providing valuable mechanistic insights. bohrium.comresearchgate.netnih.gov

Q & A

Q. What are the recommended synthetic routes for 4-(6-Methoxynaphthalen-2-yl)isoquinoline, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between methoxynaphthalene precursors and isoquinoline derivatives. For example, substituted isoquinolines are synthesized via the Bischler-Napieralski reaction using reagents like POCl₃ or PCl₃ under reflux conditions . Purification can be achieved via column chromatography (e.g., chloroform:methanol 30:1) followed by recrystallization. Purity validation (>95%) requires HPLC with UV detection and mass spectrometry .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments.

- FT-IR to identify functional groups (e.g., methoxy C-O stretches at ~1250 cm⁻¹).

- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.

- X-ray crystallography (using SHELX programs ) for resolving ambiguities in stereochemistry or crystal packing.

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Screen against target enzymes (e.g., tyrosyl-DNA phosphodiesterases) using fluorescence-based inhibition assays . For receptor interactions, employ surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) . Cytotoxicity can be assessed via MTT assays in cancer cell lines .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationship (SAR) data?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like CYP3A4 . Validate with density functional theory (DFT) calculations to compare energy-minimized conformers with crystallographic data . Conflicting SAR results may arise from protonation state variations; address this using pH-dependent molecular dynamics simulations .

Q. What strategies optimize binding affinity while minimizing off-target effects?

- Methodological Answer : Implement fragment-based drug design :

Q. How to address discrepancies in crystallographic data during refinement?

- Methodological Answer : Use SHELXL for small-molecule refinement, prioritizing high-resolution data (d < 1.0 Å). For twinned crystals, apply the TWIN/BASF commands in SHELX . Cross-validate with electron density maps (e.g., omit maps) to confirm ligand placement. Discrepancies in thermal parameters may require TLS refinement .

Q. What experimental approaches elucidate metabolic stability and CYP interactions?

- Methodological Answer :

- CYP inhibition assays : Use recombinant CYP enzymes (e.g., CYP3A4 ) with luminescent substrates.

- Metabolic stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS/MS.

- Reactive metabolite detection : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.